molecular formula C15H15FN6O2 B2364218 (E)-N-{7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide CAS No. 477865-55-7

(E)-N-{7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide

Cat. No.: B2364218
CAS No.: 477865-55-7
M. Wt: 330.323
InChI Key: GZIWXOUMCXUJHP-UHFFFAOYSA-N
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Description

N’-[7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core, a fluorophenoxyethyl group, and a methoxymethanimidamide moiety

Scientific Research Applications

N’-[7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For instance, compound H12 exhibited significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2 and AKT .

Safety and Hazards

The safety and hazards associated with similar compounds have been reported. For example, a related compound was classified with the GHS07 pictogram and associated with the hazard statements H302, H312, and H332 .

Future Directions

The future directions in the research of similar compounds involve the development of more potent and efficacious anticancer drugs with pyrimidine scaffold . The suppression of the ERK signaling pathway has been identified as a potential therapeutic target .

Preparation Methods

The synthesis of N’-[7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide can be achieved through a multi-step process involving the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established for synthesizing triazolo[1,5-a]pyridines . This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time. The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .

Chemical Reactions Analysis

N’-[7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

N’-[7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide can be compared with other triazolopyrimidine derivatives, such as:

The uniqueness of N’-[7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N'-[7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6O2/c1-10(24-12-5-3-4-11(16)8-12)13-6-7-17-15-20-14(21-22(13)15)18-9-19-23-2/h3-10H,1-2H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIWXOUMCXUJHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC(=NN12)N=CNOC)OC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=NC2=NC(=NN12)/N=C/NOC)OC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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